4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine

Vue d'ensemble

Description

4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine is a synthetic organophosphorus pesticide, also known as Diazinon . It is used as an insecticide, acaricide, and nematicide . It can influence numerous insects through inactivating acetyl choline esterase (ACHE) enzymes .

Synthesis Analysis

Diazinon was developed in 1952 by Ciba-Geigy, a Swiss chemical company (later Novartis and then Syngenta) . The synthesis of this compound involves the treatment of piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent .Molecular Structure Analysis

The molecular formula of Diazinon is C12H21N2O3PS . The IUPAC name for diazinon is O,O-Diethyl O-[4-methyl-6-(propan-2-yl)pyrimidin-2-yl] phosphorothioate .Chemical Reactions Analysis

Diazinon can be degraded through several physical and chemical food processing procedures due to its degradation in high temperatures and its susceptibility to oxidation as well as acidic and basic conditions . The nucleophilic degradation of diazinon was carried out in the monophasic regime at 298 K .Physical And Chemical Properties Analysis

Diazinon is a colorless to dark brown liquid . It has a molecular weight of 304.3 g/mol . It is completely miscible in acetone, benzene, ethanol, toluene, xylene and is soluble in petroleum oils .Applications De Recherche Scientifique

Therapeutic Drug Development

This compound is part of the pyridopyrimidine class of molecules, which have been extensively studied for their therapeutic potential. Pyridopyrimidines are present in several relevant drugs and have been explored in the development of new therapies. For instance, derivatives of this class have been used in drugs like palbociclib for breast cancer and dilmapimod for rheumatoid arthritis .

Anticancer Agents

The pyrimidine moiety is a common feature in many anticancer agents. The structural diversity of pyrimidine allows for the modulation of various biological targets, which is crucial in the development of cancer therapeutics. Pyrimidine derivatives have been reported to exhibit potent anticancer activities .

Antimicrobial and Antifungal Applications

Pyrimidine derivatives, including those similar to 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine, have shown significant antimicrobial and antifungal properties. This makes them valuable in the research and development of new antibiotics and antifungal medications .

Cardiovascular Research

In cardiovascular research, pyrimidine derivatives are used to study and develop treatments for various heart conditions. They have been involved in the synthesis of cardiovascular agents and antihypertensive drugs .

Neuroprotection Studies

The compound’s derivatives have been utilized in neuroprotection research, particularly in studies focusing on retinal ganglion cell protection and vascular relaxation for ocular ciliary arteries .

Anti-Inflammatory and Analgesic Research

Due to their anti-inflammatory and analgesic properties, pyrimidine derivatives are used in the study of pain management and inflammation control. They are key in developing new analgesics and anti-inflammatory drugs .

Antiviral Research

Research into antiviral drugs often involves pyrimidine derivatives due to their ability to inhibit various viral activities. These compounds are particularly important in the development of anti-HIV medications .

Agricultural Chemistry

In the field of agricultural chemistry, pyrimidine derivatives are explored for their potential use as herbicides or pesticides. Their structural versatility allows for the development of compounds that can target specific pests or weeds without harming crops .

Mécanisme D'action

Target of Action

The primary target of 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine, also known as Diazinon, is the acetylcholine esterase (ACHE) enzyme . This enzyme plays a crucial role in the nervous system of insects, where it is responsible for breaking down acetylcholine, a neurotransmitter substance .

Mode of Action

4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine acts by inactivating the ACHE enzyme . This inactivation leads to an atypical aggregation of acetylcholine in the pests’ nervous system . The accumulation of acetylcholine causes overstimulation of the nervous system, leading to the death of the pest .

Biochemical Pathways

The biochemical pathway affected by 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine is the cholinergic pathway . By inhibiting the ACHE enzyme, this compound disrupts the normal functioning of this pathway, leading to an overabundance of acetylcholine .

Pharmacokinetics

It is known that this compound can enter an organism’s body through the skin, digestive system, and respiratory route . Once inside the body, it is converted into a more toxic compound, diazoxon .

Result of Action

The result of the action of 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine is the death of the pest. The overstimulation of the nervous system caused by the accumulation of acetylcholine leads to paralysis and eventually death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine. For instance, it is known that this compound is moderately persistent but highly mobile in the environment . It is also susceptible to degradation in high temperatures and under acidic and basic conditions . Therefore, the effectiveness of this compound can be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment .

Safety and Hazards

Diazinon has potential toxicity to humans and other animals . Routes of contact for Diazinon include breathing it, consuming it, or contact with skin . The negative health effects when in contact with Diazinon includes eye watering, drool or runny nose, not having any appetite, throwing up, intense coughing, abdominal pain, or even stiffness in various muscles/paralysis .

Propriétés

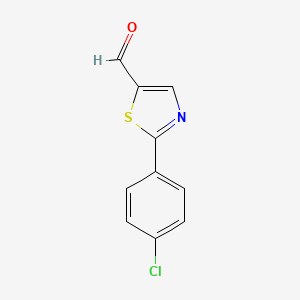

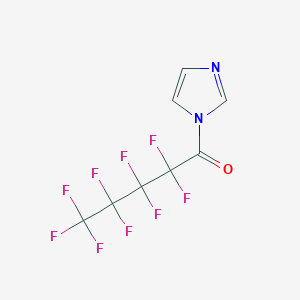

IUPAC Name |

4-methyl-6-propan-2-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-4(2)6-9-5(3)10-7(8)11-6/h4H,1-3H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXYDLJFFPKKKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1451453.png)

![3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine]](/img/structure/B1451465.png)